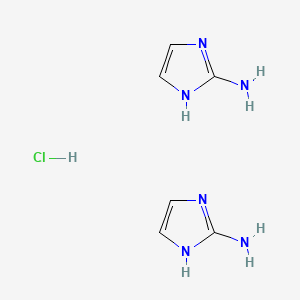
1H-Imidazol-2-amine hemihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazol-2-amine hemihydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The hemihydrochloride form of 1H-Imidazol-2-amine is particularly interesting due to its enhanced solubility and stability, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Imidazol-2-amine hemihydrochloride can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative . Another method involves the reaction of aldehydes with primary amines in the presence of a catalyst, such as ZnFe2O4 nanoparticles, to form substituted imidazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazol-2-amine hemihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1H-Imidazol-2-amine hemihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and functional materials.
Mecanismo De Acción
The mechanism of action of 1H-Imidazol-2-amine hemihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .
Comparación Con Compuestos Similares
1H-Imidazol-2-amine hemihydrochloride can be compared with other imidazole derivatives, such as:
1H-Imidazole-4-amine: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
1H-Benzimidazole: Contains a fused benzene ring, resulting in different reactivity and applications.
1H-Imidazole-2-thiol: Contains a thiol group, which imparts unique chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hemihydrochloride form, which enhances its solubility and stability, making it particularly valuable for certain applications .
Propiedades
Fórmula molecular |
C6H11ClN6 |
|---|---|
Peso molecular |
202.64 g/mol |
Nombre IUPAC |
1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/2C3H5N3.ClH/c2*4-3-5-1-2-6-3;/h2*1-2H,(H3,4,5,6);1H |
Clave InChI |
GXKKCQFWCPIWME-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N1)N.C1=CN=C(N1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



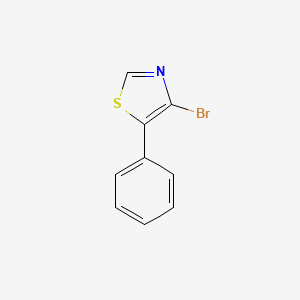
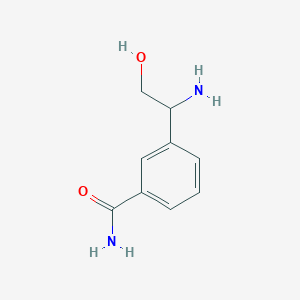



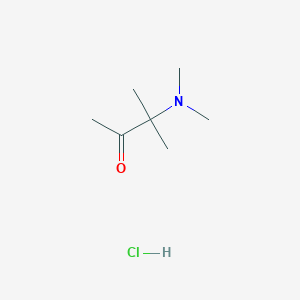
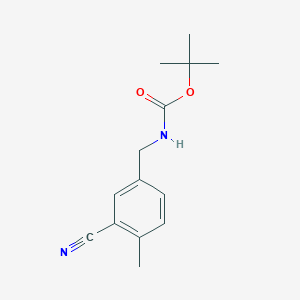
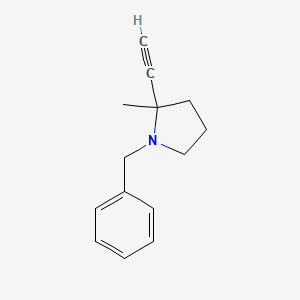
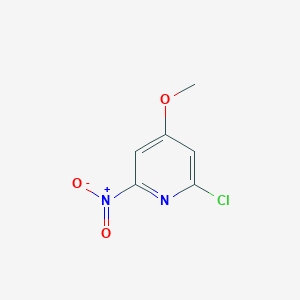
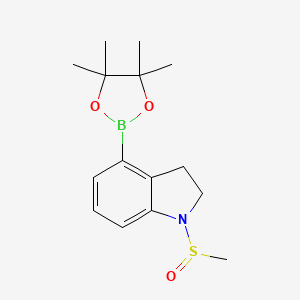
![4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline](/img/structure/B12963792.png)
![Ethanone, 1-[5-(difluoromethoxy)-2-pyridinyl]-](/img/structure/B12963797.png)

